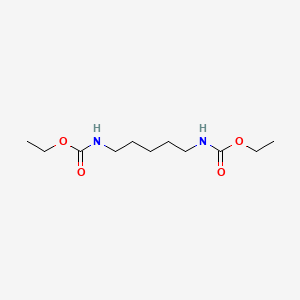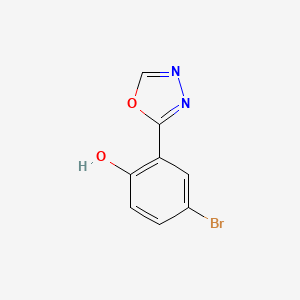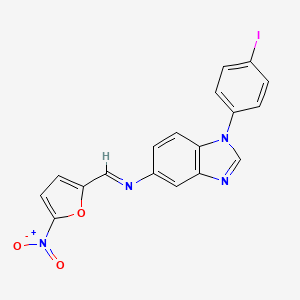
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a chlorobenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 4-chlorobenzenesulfonamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The hydrazinecarbonyl group can be reduced to form different derivatives.
Substitution: The chlorobenzenesulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the hydrazinecarbonyl group can yield hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The hydrazinecarbonyl group can form covalent bonds with target proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Shares the indole moiety and has similar biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-3-(4-methylsulfanyl-phenyl)-acrylamide: Another indole derivative with comparable chemical properties.
Uniqueness
N-(4-(2-((1H-Indol-3-yl)methylene)hydrazinecarbonyl)phenyl)-4-chlorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations .
Eigenschaften
CAS-Nummer |
882046-76-6 |
|---|---|
Molekularformel |
C22H17ClN4O3S |
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C22H17ClN4O3S/c23-17-7-11-19(12-8-17)31(29,30)27-18-9-5-15(6-10-18)22(28)26-25-14-16-13-24-21-4-2-1-3-20(16)21/h1-14,24,27H,(H,26,28)/b25-14+ |
InChI-Schlüssel |
JPGVKTFCGPUUFF-AFUMVMLFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)

![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)

![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)






